![molecular formula C5H2ClFN4 B594189 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine CAS No. 1255574-42-5](/img/structure/B594189.png)

6-Chloro-8-fluorotetrazolo[1,5-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

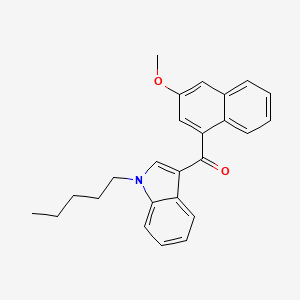

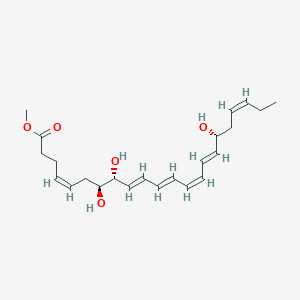

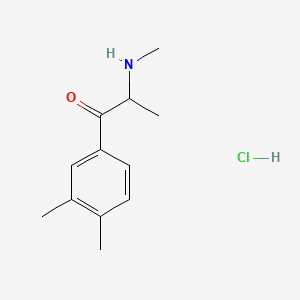

6-Chloro-8-fluorotetrazolo[1,5-a]pyridine is a chemical compound with the molecular formula C5H2ClFN4 . It has a molecular weight of 172.55 . This compound is used for research and development purposes .

Molecular Structure Analysis

The InChI code for 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine is 1S/C5H2ClFN4/c6-3-1-4(7)5-8-9-10-11(5)2-3/h1-2H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

6-Chloro-8-fluorotetrazolo[1,5-a]pyridine is a compound with a molecular weight of 172.55 . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

6-Chloro-8-fluorotetrazolo[1,5-a]pyridine and its derivatives are involved in complex chemical reactions that include photochemical nitrogen elimination, ring expansion, and solvolysis. For instance, 6,8-Dichlorotetrazolo[1,5-a]pyridine undergoes photochemical nitrogen elimination leading to ring expansion and solvolysis, indicating its reactivity and potential use in synthesizing novel compounds (Reisinger, Bernhardt, & Wentrup, 2004). Additionally, the compound's reactivity with secondary amines to afford dienyltetrazoles underlines its utility in organic synthesis (Addicott, Bernhardt, & Wentrup, 2009).

Antimicrobial and Herbicidal Activities

Derivatives of tetrazolo[1,5-a]pyridine have shown promising applications in agriculture and pharmaceuticals. Some compounds exhibit excellent herbicidal activity across a broad spectrum of vegetation at low application rates, showcasing their potential in agricultural sciences (Moran, 2003). Furthermore, novel fused nitrogen heterocyclic systems linked with chromone moieties have demonstrated antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Ali & Ibrahim, 2010).

Crystal Structure and Theoretical Studies

The crystal structure and theoretical studies of derivatives provide insights into their chemical properties and applications. For example, the crystal structure characterization and DFT calculations of triazole pyridazine derivatives have been performed, providing valuable data for further chemical and pharmaceutical research (Sallam et al., 2021).

Anticancer Potential

Compounds related to 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine have been synthesized and shown to possess anticancer activity, indicating the potential for the development of new anticancer drugs. The unique mechanism of tubulin inhibition by triazolopyrimidines, without binding competitively with paclitaxel, highlights the innovative therapeutic approaches that can be derived from this chemical class (Zhang et al., 2007).

Safety And Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental release, the area should be ventilated, and sources of ignition should be removed . The compound should not be discharged into the environment .

Eigenschaften

IUPAC Name |

6-chloro-8-fluorotetrazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN4/c6-3-1-4(7)5-8-9-10-11(5)2-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXCVUKMJUBOTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NN=NN2C=C1Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682056 |

Source

|

| Record name | 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-8-fluorotetrazolo[1,5-a]pyridine | |

CAS RN |

1255574-42-5 |

Source

|

| Record name | 6-Chloro-8-fluorotetrazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,4-Dimethylpiperazin-2-YL)methyl]acetamide](/img/structure/B594123.png)

![2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine](/img/structure/B594128.png)